molecular formula C8H6N4O3 B1298930 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-71-1

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1298930
Key on ui cas rn: 109060-71-1
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

Hydrogen was introduced at atmospheric pressure into the solution of 350 mg of 5-(2-nitrophenyl)-[1,3,4]oxadiazol-2-ylamine until the theoretical amount had been taken up. After filtering off the catalyst with suction and concentrating the mixture under reduced pressure, the remaining oily residue was purified by column chromatography (solvent: 95:5 dichloromethane/methanol; silica gel).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1)([O-])=O>>[NH2:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
350 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=NN=C(O1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining oily residue was purified by column chromatography (solvent: 95:5 dichloromethane/methanol; silica gel)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)C1=NN=C(O1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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